Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol
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Overview
Description
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically converts the alcohol group to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced further to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Scientific Research Applications
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Rel-(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol: An impurity of ketoconazole with similar stereochemistry.
(2R,4S)-4-methylpyrrolidin-2-yl]methanol: Another chiral compound with comparable structural features.
Uniqueness
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the synthesis of enantiomerically pure substances .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2R,4S)-4-methylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-8-7(4-6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
QAGSWXPHVBZSKN-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CCN[C@H](C1)CO |
Canonical SMILES |
CC1CCNC(C1)CO |
Origin of Product |
United States |
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